molecular formula C17H36ClNO2 B2839756 1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride CAS No. 464920-70-5

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2839756
CAS No.: 464920-70-5
M. Wt: 321.93
InChI Key: NMZNLCCFKIAFPS-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride involves multiple steps, starting from the appropriate precursors. The reaction typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of tert-butylamine with an appropriate epoxide to form the intermediate compound.

    Cyclohexyl derivative addition: The intermediate is then reacted with 2-isopropyl-5-methylcyclohexanol under controlled conditions to form the desired product.

    Hydrochloride formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or continuous flow reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of cardiovascular diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:

    Receptor binding: Interaction with adrenergic receptors, leading to changes in cellular signaling.

    Enzyme inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butylamino)-3-(phenoxy)propan-2-ol hydrochloride
  • 1-(Tert-butylamino)-3-(cyclohexyloxy)propan-2-ol hydrochloride

Uniqueness

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride is unique due to its specific structural features, such as the isopropyl and methyl groups on the cyclohexyl ring

Properties

IUPAC Name

1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;/h12-16,18-19H,7-11H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZNLCCFKIAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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